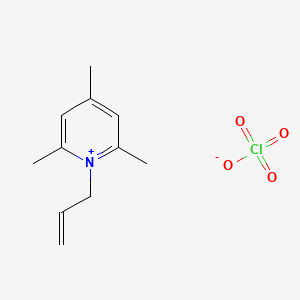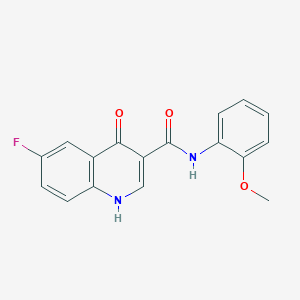
2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with an allyl halide, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyridinium ion can bind to active sites on enzymes, inhibiting their activity. Additionally, the allyl group may participate in covalent bonding with target molecules, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate include:
2,4,6-Trimethylpyridine: A precursor in the synthesis of the target compound, with similar structural features but lacking the allyl group.
1-Allyl-2,4,6-trimethylpyridinium chloride: A related compound with a chloride counterion instead of perchlorate, which may exhibit different solubility and reactivity.
2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide: Another similar compound with a bromide counterion, used in similar applications but with distinct chemical properties.
The uniqueness of this compound lies in its specific combination of the pyridinium ion and the perchlorate counterion, which can influence its reactivity and applications.
Propiedades
IUPAC Name |
2,4,6-trimethyl-1-prop-2-enylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N.ClHO4/c1-5-6-12-10(3)7-9(2)8-11(12)4;2-1(3,4)5/h5,7-8H,1,6H2,2-4H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYORQZAKZZWLW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CC=C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2566278.png)
![1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol](/img/structure/B2566279.png)

![(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2566281.png)
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)
![piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B2566285.png)
![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)

![3-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2566294.png)
![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2566296.png)
